molecular formula C21H21N3O2S2 B12137362 N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

N-benzyl-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide

Cat. No.: B12137362
M. Wt: 411.5 g/mol
InChI Key: NMQXLCQFHGBQDD-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

    • AS-1 has potential applications in:

        Chemistry: As a versatile building block for drug development.

        Biology: For studying epilepsy mechanisms and drug resistance.

        Medicine: As an anticonvulsant agent.

        Industry: In drug discovery and development.

  • Mechanism of Action

    • AS-1’s mechanism involves modulation of molecular targets and pathways related to epilepsy.
    • Further studies are needed to elucidate specific targets.
  • Comparison with Similar Compounds

    • AS-1’s uniqueness lies in its hybrid structure and broad-spectrum anticonvulsant activity.
    • Similar compounds include other anticonvulsants and benzophenones.

    Properties

    Molecular Formula

    C21H21N3O2S2

    Molecular Weight

    411.5 g/mol

    IUPAC Name

    N-benzyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

    InChI

    InChI=1S/C21H21N3O2S2/c1-2-11-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-17(25)22-12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13H2,(H,22,25)

    InChI Key

    NMQXLCQFHGBQDD-UHFFFAOYSA-N

    Canonical SMILES

    C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3)SC4=C2CCC4

    Origin of Product

    United States

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